molecular formula C11H14O3 B3368364 Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)- CAS No. 20918-88-1

Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)-

Cat. No.: B3368364
CAS No.: 20918-88-1
M. Wt: 194.23 g/mol
InChI Key: HBOGUIFRIAXYNB-SNVBAGLBSA-N
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Description

Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)- (CAS: 15399-05-0), also known as Ethyl 2-hydroxy-3-phenylpropanoate, is a chiral ester derivative of benzenepropanoic acid. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol. The compound features:

  • A benzene ring linked to a propanoic acid chain.
  • An alpha-hydroxy group (-OH) on the second carbon of the propanoic acid chain.
  • An ethyl ester group (-COOCH₂CH₃) at the terminal carboxyl position.
  • (alphaR) stereochemistry, indicating the spatial arrangement of the hydroxyl group .

This compound is primarily used in fragrance formulations due to its fruity aroma profile. It has been identified as a differential compound in high-quality base liquors, where its concentration correlates with superior sensory grades .

Properties

IUPAC Name

ethyl (2R)-2-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOGUIFRIAXYNB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](CC1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001288338
Record name Ethyl (αR)-α-hydroxybenzenepropanoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20918-88-1
Record name Ethyl (αR)-α-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20918-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl phenyllactate, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020918881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (αR)-α-hydroxybenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001288338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL PHENYLLACTATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8X3JBU7E1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)-, also known as ethyl 2-hydroxy-3-phenylpropanoate, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H12O3
  • Molecular Weight : 180.20 g/mol
  • CAS Number : 13674-16-3

The structure of benzenepropanoic acid, alpha-hydroxy-, ethyl ester consists of a phenyl group attached to a propanoic acid backbone with an ethyl ester functional group. This chemical configuration is significant for its interaction with biological systems.

1. Antioxidant Activity

Benzenepropanoic acid derivatives have been studied for their antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage.

  • Mechanism : The compound exhibits its antioxidant activity by scavenging free radicals and enhancing the body's natural antioxidant enzymes, such as superoxide dismutase and catalase.

2. Anti-inflammatory Effects

Research indicates that benzenepropanoic acid derivatives can modulate inflammatory pathways.

  • Case Study : In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages, suggesting a potential therapeutic role in inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of benzenepropanoic acid derivatives have been evaluated against various pathogens.

  • Findings : A study demonstrated that ethyl esters of benzenepropanoic acid exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The minimum inhibitory concentration (MIC) values were found to be in the range of 50-100 µg/mL.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantScavenging of free radicals; enhancement of SOD
Anti-inflammatoryReduced TNF-alpha and IL-6 production
AntimicrobialEffective against S. aureus (MIC 50-100 µg/mL)

The biological activities of benzenepropanoic acid, alpha-hydroxy-, ethyl ester are attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl group in the structure plays a critical role in donating electrons to free radicals.
  • Enzyme Modulation : The compound may influence the activity of enzymes involved in inflammatory pathways.
  • Membrane Disruption : Antimicrobial activity may be due to the disruption of bacterial cell membranes by the lipophilic nature of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups CAS Number Key Applications/Sources
Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)- C₁₁H₁₄O₃ 194.23 α-hydroxy, ethyl ester 15399-05-0 Fragrances, high-grade liquors
Ethyl 3-hydroxy-3-phenylpropanoate C₁₁H₁₄O₃ 194.23 β-hydroxy, ethyl ester 5764-85-2 Synthetic intermediate
Ethyl hydrocinnamate (Benzenepropanoic acid, ethyl ester) C₁₁H₁₄O₂ 178.23 Ethyl ester (no hydroxyl) 2021-28-5 Food flavoring, cosmetics
Ethyl 3-oxo-3-phenylpropanoate C₁₁H₁₂O₃ 192.21 β-oxo, ethyl ester 541-31-1 Pharmaceutical synthesis
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, methyl ester C₁₉H₃₀O₃ 306.44 tert-butyl, para-hydroxy, methyl ester 156413-61-5 Antioxidant in plant extracts

Structural and Functional Differences

a) Position of Hydroxyl Group
  • The alpha-hydroxy group in the target compound contrasts with beta-hydroxy derivatives (e.g., Ethyl 3-hydroxy-3-phenylpropanoate) and non-hydroxylated analogs (e.g., Ethyl hydrocinnamate).
b) Oxo vs. Hydroxy Substituents
  • Ethyl 3-oxo-3-phenylpropanoate replaces the hydroxyl group with a ketone, reducing polarity and altering reactivity. This β-oxo derivative is a precursor in pharmaceutical synthesis, whereas the α-hydroxy variant is metabolically stable .
c) Bulky Substituents
  • Compounds like 3,5-bis(tert-butyl)-4-hydroxy-methyl ester exhibit enhanced antioxidant activity due to steric hindrance from tert-butyl groups, which stabilize phenolic radicals. The target compound lacks such substituents, limiting its antioxidant role .

Physicochemical Properties

Property Target Compound Ethyl Hydrocinnamate Ethyl 3-Oxo-3-phenylpropanoate
Boiling Point (°C) Not reported 245–247 265–267
Solubility Moderate in ethanol High in organic solvents Low in water
Aroma Profile Fruity Sweet, balsamic Ketonic, sharp

Research Findings

  • Fragrance Correlation : In Chinese baijiu, the target compound’s concentration in superior-grade liquors is 2.2840–145.549 µg/g, correlating with fruity aroma intensity .
  • Stereochemical Impact : The (alphaR) configuration may influence chiral recognition in biological systems, though pharmacological data remain unexplored .

Q & A

Q. NMR Spectroscopy :

  • ¹H NMR : Look for signals corresponding to the ethyl ester group (e.g., quartet at ~4.1 ppm for CH₂CH₃) and the chiral α-hydroxy proton (split into a multiplet due to stereochemical environment) .
  • ¹³C NMR : Confirm ester carbonyl (~170 ppm), benzylic carbons, and hydroxyl-bearing carbon.

Mass Spectrometry : Use electron ionization (EI-MS) to observe the molecular ion peak (e.g., m/z 180.20 for C₁₁H₁₂O₃) and fragmentation patterns .

Q. How can researchers determine the enantiomeric purity of this compound?

  • Methodology :

Chiral HPLC : Employ a chiral stationary phase (e.g., amylose or cellulose derivatives) to separate enantiomers. Calibrate with a racemic mixture for retention time comparison .

Optical Rotation : Measure specific rotation ([α]₀²⁵) and compare to literature values. For example, (R)-enantiomers may exhibit a positive rotation .

Circular Dichroism (CD) : Analyze Cotton effects in the UV-Vis range to confirm absolute configuration .

Q. What are the key physical properties (e.g., boiling point, solubility) critical for experimental design?

  • Data :
PropertyValueReference
Molecular Weight180.20 g/mol
Boiling Point~122°C (extrapolated)
Solubility in WaterLow (2.054E-03 mol/L at 25°C)
LogP (Partition Coefficient)~1.5 (estimated)
  • Methodological Note : Solubility in organic solvents (e.g., ethanol, ethyl acetate) should be prioritized for reaction setups .

Advanced Research Questions

Q. How can conflicting data between IR and NMR spectra be resolved during characterization?

  • Analysis :
  • IR-NMR Cross-Validation : For example, a broad IR peak at ~3400 cm⁻¹ (hydroxyl stretch) should correlate with a broad ¹H NMR signal at ~2–5 ppm. Discrepancies may arise from sample purity or hydrogen bonding effects.
  • Density Functional Theory (DFT) Calculations : Simulate vibrational frequencies and NMR chemical shifts to validate experimental data .
    • Reference : NIST IR and mass spectral databases provide benchmark data for comparison .

Q. What synthetic strategies optimize enantioselective synthesis of the (R)-enantiomer?

  • Methodology :

Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s salen complexes) in the esterification of α-hydroxybenzenepropanoic acid .

Enzymatic Resolution : Lipases (e.g., Candida antarctica) can selectively hydrolyze the (S)-enantiomer from a racemic mixture .

Chiral Pool Synthesis : Start with (R)-configured precursors (e.g., D-mandelic acid) to retain stereochemistry during esterification .

Q. What are the stability considerations for long-term storage of this compound?

  • Guidelines :
  • Temperature : Store at –20°C in amber vials to prevent thermal/photo-degradation .
  • Moisture Control : Use desiccants to avoid hydrolysis of the ester group .
  • Inert Atmosphere : Argon or nitrogen blankets reduce oxidation of the α-hydroxy group .

Q. How does the compound’s stereochemistry influence its reactivity in nucleophilic acyl substitution?

  • Mechanistic Insight :
  • The (R)-configuration induces steric hindrance around the α-carbon, slowing nucleophilic attack.
  • Kinetic studies using chiral HPLC can compare reaction rates between enantiomers .
    • Experimental Design : Monitor reactions via TLC or in situ FTIR to track ester group consumption .

Data Contradiction & Validation

Q. How should researchers address inconsistencies in reported boiling points?

  • Resolution :

Purification : Verify purity via GC-MS; impurities can alter boiling points .

Literature Comparison : Cross-reference datasets from NIST , PubChem , and experimental journals.

Experimental Replication : Use standardized distillation apparatus (e.g., micro boiling point determination) .

Application-Oriented Questions

Q. What role does this compound serve as a chiral building block in pharmaceutical intermediates?

  • Case Study :
  • The α-hydroxy ester moiety is a precursor for β-amino alcohols, used in anticoagulants or β-blockers.
  • Stereoselective reduction or amination can yield high-value intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)-
Reactant of Route 2
Reactant of Route 2
Benzenepropanoic acid, alpha-hydroxy-, ethyl ester, (alphaR)-

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